molecular formula C9H14F2N4O B11733328 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11733328
M. Wt: 232.23 g/mol
InChI Key: VECVHASVJSCPSG-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a difluoroethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14F2N4O

Molecular Weight

232.23 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)6-4-15(5-7(10)11)14-8(6)12/h4,7H,2-3,5H2,1H3,(H2,12,14)(H,13,16)

InChI Key

VECVHASVJSCPSG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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